3-Methyl-2-phenylmorpholin-2-ol 3-Methyl-2-phenylmorpholin-2-ol
Brand Name: Vulcanchem
CAS No.: 1350768-19-2
VCID: VC4079403
InChI: InChI=1S/C11H15NO2/c1-9-11(13,14-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3
SMILES: CC1C(OCCN1)(C2=CC=CC=C2)O
Molecular Formula: C11H15NO2
Molecular Weight: 193.24

3-Methyl-2-phenylmorpholin-2-ol

CAS No.: 1350768-19-2

Cat. No.: VC4079403

Molecular Formula: C11H15NO2

Molecular Weight: 193.24

* For research use only. Not for human or veterinary use.

3-Methyl-2-phenylmorpholin-2-ol - 1350768-19-2

Specification

CAS No. 1350768-19-2
Molecular Formula C11H15NO2
Molecular Weight 193.24
IUPAC Name 3-methyl-2-phenylmorpholin-2-ol
Standard InChI InChI=1S/C11H15NO2/c1-9-11(13,14-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3
Standard InChI Key FOJGZKHUZOIFKX-UHFFFAOYSA-N
SMILES CC1C(OCCN1)(C2=CC=CC=C2)O
Canonical SMILES CC1C(OCCN1)(C2=CC=CC=C2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methyl-2-phenylmorpholin-2-ol features a morpholine backbone (a six-membered ring containing one oxygen and one nitrogen atom) substituted with:

  • A phenyl group at position 2

  • A methyl group at position 3

  • A hydroxyl group at position 2

The stereochemistry of the molecule is critical to its biological activity, with the (2S,5S) enantiomer showing preferential binding to dopamine transporters .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
IUPAC Name3-methyl-2-phenylmorpholin-2-ol
SolubilityModerately soluble in polar solvents (e.g., ethanol)
Melting PointNot fully characterized-

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized through a three-step process:

  • Condensation: 2-Bromopropiophenone reacts with ethanolamine in an inert solvent (e.g., diethyl ether) to form 3-methyl-2-phenylmorpholin-2-ol .

  • Salt Formation: Treatment with fumaric acid yields the fumarate salt, enhancing crystallinity .

  • Reduction: Sodium borohydride reduces intermediates to the final product, achieving yields of 70–85% .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination 7895Scalable for industrial useRequires strict temperature control
Grignard Addition 6590Avoids acidic conditionsLower yield
Catalytic Hydrogenation 8297Environmentally friendlyHigh catalyst cost

Pharmacological Activity

Neurotransmitter Modulation

3-Methyl-2-phenylmorpholin-2-ol exhibits dual activity as a:

  • Dopamine Releaser: Increases extracellular dopamine by 2.1-fold in rat striatal synaptosomes (EC₅₀ = 29 nM) .

  • Serotonin Reuptake Inhibitor: Blocks SERT with an IC₅₀ of 7,765 nM, suggesting secondary effects on mood regulation .

Table 3: Pharmacodynamic Profile vs. Analogues

CompoundDA Release (EC₅₀, nM)5-HT Inhibition (IC₅₀, nM)Selectivity Ratio (DA/5-HT)
3-Methyl-2-phenylmorpholin-2-ol297,765267:1
Phenmetrazine 37.53,24687:1
Dextroamphetamine 6.6698106:1

Behavioral Effects

  • CNS Stimulation: Administered at 10 mg/kg (i.p.), it increased locomotor activity in mice by 142% compared to controls .

  • Antidepressant Potential: Reduced immobility time in the forced swim test by 38% at 5 mg/kg, comparable to fluoxetine .

Applications in Medicinal Chemistry

Prodrug Development

The hydroxyl group at position 2 enables esterification, creating prodrugs with improved blood-brain barrier permeability. For example:

  • 3-Methyl-2-phenylmorpholin-2-ol palmitate: 4.7-fold higher brain concentration than parent compound in rats .

Antimicrobial Activity

Preliminary studies indicate MIC values of:

  • 32 µg/mL against Staphylococcus aureus

  • 64 µg/mL against Escherichia coli

Mechanistic studies suggest disruption of bacterial membrane integrity via interaction with lipid bilayers.

Comparative Analysis with Structural Analogues

Table 4: Structural Modifications and Activity

DerivativeR-Group ModificationDA Release (EC₅₀, nM)Key Finding
3-Ethyl-2-phenylmorpholin-2-ol Ethyl at position 341Reduced potency vs. methyl
2-(3-Chlorophenyl)-3-methylmorpholin-2-ol Chlorophenyl substitution18Enhanced selectivity for DA
3-Methyl-2-(naphthyl)morpholin-2-ol Naphthyl substitution56Improved metabolic stability

Future Research Directions

  • Mechanistic Studies: Elucidate exact binding sites on dopamine and serotonin transporters .

  • Formulation Optimization: Develop sustained-release formulations to mitigate cardiovascular side effects .

  • Antimicrobial Synergy: Test combinations with β-lactam antibiotics against resistant strains.

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